3-(oxetan-3-yl)benzaldehyde
Description
Properties
CAS No. |
1556126-15-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Significance of Oxetane Motifs in Molecular Architectures and Synthetic Strategies
The oxetane (B1205548) ring, a four-membered heterocycle containing one oxygen atom, has transitioned from an academic curiosity to a valuable motif in contemporary drug discovery and organic synthesis. acs.org Initially, the inherent ring strain (approximately 106 kJ·mol⁻¹) suggested chemical instability, but further research has demonstrated that the stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being the most stable. acs.orgmdpi.com
In medicinal chemistry, the incorporation of an oxetane motif into a drug candidate can confer significant advantages. acs.orgcore.ac.uk Oxetanes are recognized as effective bioisosteres for gem-dimethyl and carbonyl groups. acs.orgmdpi.comnih.gov This substitution can lead to improved physicochemical properties crucial for a drug's efficacy, such as enhanced aqueous solubility, metabolic stability, and lipophilicity, without substantially increasing molecular weight. acs.orgacs.orgnih.gov The small, polar, and three-dimensional nature of the oxetane scaffold can also be used to block metabolically vulnerable sites on a molecule. acs.orgnih.gov The oxygen atom in the strained ring acts as a potent hydrogen-bond acceptor, often more effective than other cyclic ethers and comparable to carbonyl groups found in ketones and esters. mdpi.com
Beyond their role as stable structural modifiers, the ring strain of oxetanes facilitates their use as reactive intermediates in synthesis. acs.org Under acidic or basic conditions, the ring can be opened by various nucleophiles, providing access to complex 1,3-disubstituted acyclic structures. thieme-connect.de This reactivity has been exploited in the synthesis of diverse heterocyclic systems through ring expansion, ring-opening, and functionalization reactions. researchgate.net The development of new synthetic methodologies to create and functionalize oxetane-containing building blocks continues to be an active area of research. acs.orgbeilstein-journals.org
Role of Benzaldehyde Derivatives As Versatile Building Blocks in Organic Chemistry
Benzaldehyde (B42025), the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. ontosight.aiwikipedia.orgsigmaaldrich.com The aldehyde functional group is highly reactive and serves as a linchpin for a multitude of chemical transformations. sigmaaldrich.com This versatility makes benzaldehyde derivatives indispensable precursors for a wide range of more complex molecules. ontosight.ai
Key reactions involving benzaldehydes include:
Condensation Reactions: Aldol (B89426) and Knoevenagel condensations, as well as the Wittig reaction, utilize the electrophilic nature of the aldehyde carbon to form new carbon-carbon bonds, leading to derivatives of cinnamaldehyde (B126680) and styrene, among others. wikipedia.orgsigmaaldrich.com
Oxidation and Reduction: Benzaldehydes are readily oxidized to form benzoic acids and reduced to benzyl (B1604629) alcohols, providing access to different functional group classes. wikipedia.org
Cannizzaro Reaction: In the presence of a strong base, benzaldehydes can undergo disproportionation to yield both the corresponding alcohol and carboxylic acid. wikipedia.org
Cyanohydrin Formation: The addition of hydrocyanic acid leads to the formation of mandelonitrile, a precursor to mandelic acid and its derivatives. wikipedia.org
The utility of benzaldehyde derivatives is prominently featured in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. ontosight.aiacademyart.edu They are frequently employed as key intermediates in the construction of heterocyclic compounds and other complex molecular architectures, including potent enzyme inhibitors. sigmaaldrich.comsigmaaldrich.com
Rationale for Research on Hybrid Oxetane Substituted Benzaldehyde Compounds
The rationale for designing and studying hybrid molecules like 3-(oxetan-3-yl)benzaldehyde stems from a strategy to merge the beneficial properties of its constituent parts. This compound combines the proven synthetic utility of the benzaldehyde (B42025) moiety with the advantageous physicochemical properties conferred by the oxetane (B1205548) ring.
By incorporating a 3-substituted oxetane, chemists aim to imbue the resulting molecules with improved "drug-like" characteristics. acs.org These include enhanced solubility and metabolic stability, and a reduction in lipophilicity, which are often critical challenges in drug development. acs.orgacs.org The oxetane group serves as a "modern" functional group that can fine-tune these properties.
Simultaneously, the benzaldehyde functional group acts as a versatile chemical handle. It allows for the subsequent elaboration of the molecule through a wide array of well-established chemical reactions. This enables the incorporation of the oxetane-modified phenyl ring into larger, more complex, and potentially biologically active structures. Therefore, this compound is not typically an end-product itself but rather a highly valuable building block for creating new chemical entities with tailored properties.
Overview of Key Research Areas Pertaining to 3 Oxetan 3 Yl Benzaldehyde
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections. The primary focus is the formation of the oxetane ring itself. This can be envisioned through several strategic bond cleavages. A C-O bond disconnection within the oxetane ring points to an intramolecular cyclization of a 1,3-disubstituted propane (B168953) derivative, a common strategy known as the Williamson ether synthesis. Alternatively, a C-C bond disconnection suggests a cycloaddition approach, such as the Paternò-Büchi reaction between an alkene and a carbonyl compound. Furthermore, the oxetane-3-yl moiety can be traced back to a precursor like oxetan-3-one, which can be functionalized to introduce the benzaldehyde (B42025) group. Finally, ring expansion of a suitable epoxide or ring contraction of a five-membered ring are also viable retrosynthetic pathways to the oxetane core. beilstein-journals.orgnih.gov
Strategies for Constructing the Oxetane Ring System
The construction of the strained four-membered oxetane ring presents a synthetic challenge. acs.org Several methods have been developed, each with its own advantages and limitations. These strategies can be broadly categorized into intramolecular cyclizations, cycloadditions, transformations of oxetane precursors, and ring expansions. beilstein-journals.orgnih.govmagtech.com.cn
Intramolecular Cyclization Approaches (e.g., Williamson Ether Synthesis Variants)
The intramolecular Williamson ether synthesis is a cornerstone of oxetane formation. thieme-connect.de This SN2 reaction involves the displacement of a leaving group by an alkoxide within the same molecule. wikipedia.org Typically, a 1,3-halohydrin or a 1,3-diol derivative with a sulfonate ester is treated with a base to induce cyclization. beilstein-journals.orgnih.gov While this method is widely used, yields can be modest due to competing elimination reactions, such as Grob fragmentation. nih.govacs.org
The choice of base and leaving group is crucial for maximizing the yield of the desired oxetane. acs.org For instance, the synthesis of the oxetane ring in the natural product taxol utilized N,N-diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene to achieve high yields. thieme-connect.de One-pot procedures starting from 1,3-diols have also been developed, where the diol is converted in situ to a species with a good leaving group before cyclization. acs.org
| Precursor Type | Reagents | Key Features | Reference(s) |
| 1,3-Halohydrin | Base (e.g., NaH, KOH) | Classic SN2 cyclization. | thieme-connect.de |
| 1,3-Diol | TsCl, base or Appel reaction conditions | In situ formation of a leaving group. | acs.org |
| Acetoxy bromides | DIBAL-H, NaH or MeOH, excess base | Stereocontrolled synthesis with overall retention of configuration from the 1,3-diol. | thieme-connect.de |
Photochemical [2+2] Cycloaddition Reactions (Paternò-Büchi reaction) with Aromatic Aldehydes and Alkenes
The Paternò-Büchi reaction is a powerful tool for the direct, one-step synthesis of oxetanes via a [2+2] photocycloaddition of a carbonyl compound and an alkene. magtech.com.cnslideshare.netrsc.org This reaction typically requires UV light to excite the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate that cyclizes to the oxetane. nih.gov Recent advancements have enabled this reaction to proceed under visible light using a photocatalyst. chemrxiv.org
The reaction is versatile and atom-economical. beilstein-journals.org For the synthesis of a 3-aryl-substituted oxetane, the reaction would involve an aromatic aldehyde and an appropriate alkene. The scope of the Paternò-Büchi reaction can be limited, often requiring electron-rich alkenes for efficient cycloaddition. rsc.org
The regioselectivity of the Paternò-Büchi reaction is a critical consideration, as the initial bond can form between the carbonyl oxygen and either carbon of the alkene double bond. magtech.com.cn The outcome is influenced by factors such as the stability of the resulting biradical intermediate, as well as substituent and temperature effects. slideshare.netmagtech.com.cnnih.gov Generally, the reaction proceeds to form the more stable biradical. magtech.com.cn
Stereoselectivity is also a key aspect, with the potential to form different diastereomers. photobiology.com For example, the reaction of furan (B31954) derivatives with benzaldehyde has been shown to be highly stereoselective, favoring the exo isomer. nih.govacs.org The stereochemical outcome is often dependent on the specific substrates and reaction conditions employed. photobiology.com
| Factor | Influence on Selectivity | Reference(s) |
| Substituents | Electronic and steric effects on the stability of the biradical intermediate. | slideshare.netmagtech.com.cn |
| Temperature | Can influence the ratio of regioisomers, with some reactions showing non-linear Eyring plots. | nih.gov |
| Solvent | Can affect the reaction mechanism and selectivity. | slideshare.net |
Methods from Oxetan-3-one Precursors and their Transformation
Commercially available oxetan-3-one is a versatile and valuable building block for the synthesis of 3-substituted oxetanes. beilstein-journals.orgchemrxiv.orgdigitellinc.com It provides a convenient entry point to a wide array of derivatives through various functionalization reactions. chemrxiv.org For the synthesis of this compound, a carbon-carbon bond-forming reaction at the 3-position of the oxetane ring is required.
One common approach is the Wittig reaction or Horner-Wadsworth-Emmons reaction with oxetan-3-one to introduce an exocyclic double bond, which can then be further manipulated. chemrxiv.org Additionally, nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a protected 3-bromobenzaldehyde (B42254) to oxetan-3-one would yield a tertiary alcohol. Subsequent dehydration and functional group manipulation could lead to the target compound. The development of a one-step synthesis of oxetan-3-one from propargyl alcohol has further increased its accessibility. nih.gov
| Reaction Type | Reagents | Intermediate/Product | Reference(s) | | --- | --- | --- | | Wittig/HWE Reaction | Phosphonium ylide/Phosphonate ester | α,β-Unsaturated ester | chemrxiv.org | | Grignard/Organolithium Addition | Arylmagnesium halide/Aryllithium | 3-Aryl-3-hydroxyoxetane | thieme-connect.de | | Strecker Synthesis | TMSCN, amine | 3-Amino-3-cyanooxetane | chemrxiv.org | | Oximation | Hydroxylammonium chloride | 3-Oximinooxetane | uni-muenchen.de |
Ring Expansion of Epoxides
The ring expansion of epoxides offers another route to the oxetane ring system. beilstein-journals.org This method leverages the thermodynamic driving force of converting a more strained three-membered ring into a four-membered ring. beilstein-journals.orgbeilstein-journals.org A common strategy involves the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide, in a Corey-Chaykovsky-type reaction. acs.orgnih.gov This approach has been successfully applied in the synthesis of various oxetanes, including enantioenriched derivatives from chiral epoxides. acs.org
Another variant involves opening an epoxide with a nucleophile that contains a leaving group. acs.org For example, selenomethyllithium can open an epoxide to form a hydroxyselenide, which can then be converted to a halide and cyclized with a base to form the oxetane. acs.org
Convergent Synthesis of this compound
Modern cross-coupling reactions provide a powerful means to connect a pre-functionalized oxetane ring with a benzaldehyde precursor. This strategy typically involves a transition-metal-catalyzed reaction between an organometallic species of one fragment and a halide or triflate of the other.
Suzuki-Miyaura Coupling : This is one of the most versatile methods. The reaction could involve coupling 3-iodo- or 3-bromooxetane (B1285879) with (3-formylphenyl)boronic acid or, conversely, coupling 3-bromobenzaldehyde (often protected as an acetal) with oxetan-3-ylboronic acid. The use of pre-formed oxetane building blocks is common in drug discovery. nih.gov
Negishi Coupling : This involves the coupling of an organozinc reagent with an organohalide. For example, 3-oxetanylzinc halides can be coupled with 3-bromobenzaldehyde derivatives. acs.org
Nucleophilic Addition to Oxetan-3-one : An alternative convergent route involves the nucleophilic addition of an organometallic benzaldehyde equivalent, such as 3-lithiobenzaldehyde dimethyl acetal, to oxetan-3-one. mdpi.com The resulting tertiary alcohol can then be deoxygenated to furnish the final carbon skeleton.
Table 2: Convergent Cross-Coupling Strategies
| Coupling Reaction | Oxetane Fragment | Benzaldehyde Fragment | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Oxetan-3-ylboronic acid/ester | 3-Halobenzaldehyde (or acetal) | High functional group tolerance; commercially available reagents. mdpi.com |
| Negishi | 3-Halooxetane | (3-Formylphenyl)zinc halide | Mild reaction conditions; useful for sensitive substrates. acs.org |
| Nucleophilic Addition | Oxetan-3-one | 3-Lithiobenzaldehyde derivative | Forms a C-C bond directly; requires subsequent deoxygenation of the resulting alcohol. nih.gov |
An alternative to direct coupling is the synthesis of an advanced intermediate containing the 3-(oxetan-3-yl)phenyl core, followed by a functional group interconversion (FGI) to reveal the aldehyde. ub.eduimperial.ac.uk This linear approach can be very effective if a suitable precursor is readily accessible.
Common FGI strategies include:
Oxidation of a Benzyl (B1604629) Alcohol : The oxidation of 3-(oxetan-3-yl)benzyl alcohol to the corresponding aldehyde is a straightforward and high-yielding transformation. A variety of mild oxidation reagents can be employed, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions, which selectively oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid. imperial.ac.uk
Reduction of a Carboxylic Acid Derivative : The partial reduction of a 3-(oxetan-3-yl)benzoic acid derivative can yield the aldehyde. Weinreb amides are particularly useful precursors as they can be reduced to the aldehyde level with reagents like diisobutylaluminium hydride (DIBAL-H) without over-reduction to the alcohol. acs.org
Hydrolysis of a Benzonitrile : The 3-(oxetan-3-yl)benzonitrile precursor can be partially reduced, for example using DIBAL-H, and then hydrolyzed during workup to yield the aldehyde. vanderbilt.edu
Optimization of Synthetic Protocols for Efficiency and Scalability
Key optimization parameters include:
Process Intensification : Utilizing one-pot procedures, where multiple reaction steps are carried out in the same vessel, can significantly reduce workup steps, solvent waste, and reaction time. acs.org
Catalyst Selection : For cross-coupling reactions, selecting highly active palladium catalysts and ligands can reduce catalyst loading, lowering costs and simplifying purification by minimizing heavy metal contamination.
Flow Chemistry : For reactions involving unstable intermediates, such as the formation of 3-oxetanyllithium from 3-iodooxetane, continuous flow technology can offer significant advantages. nih.gov Flow reactors allow for precise control of reaction temperature and time, enabling the safe generation and immediate use of reactive species, which can improve yields and enhance scalability. nih.gov
Precursor Availability : The scalability of any route is dependent on the availability and cost of the starting materials. The development of practical, large-scale syntheses for key building blocks like oxetan-3-one is therefore a critical area of research. beilstein-journals.orgethz.ch
Reactions Involving the Aldehyde Functionality
The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for numerous chemical transformations. smolecule.comsavemyexams.com These reactions are fundamental to its use as a synthetic intermediate.
The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This classic reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the carbonyl carbon.
Grignard and Organolithium Reagents: Treatment of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, results in the formation of secondary alcohols. libretexts.org The nucleophilic alkyl or aryl group from the organometallic compound adds to the electrophilic carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the alcohol product. libretexts.org For instance, the reaction with methylmagnesium bromide would yield 1-(3-(oxetan-3-yl)phenyl)ethanol. The oxetane ring is generally stable under these conditions, although care must be taken as highly basic organolithium reagents can potentially interact with the ring system, especially at elevated temperatures. nih.govwhiterose.ac.uk
Hydride Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, (3-(oxetan-3-yl)phenyl)methanol. smolecule.com This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. smolecule.com
Table 1: Nucleophilic Addition Reactions
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Grignard Reaction | R-MgX (e.g., CH₃MgBr), then H₃O⁺ | 1-(3-(Oxetan-3-yl)phenyl)alkanol/arylanol |
| Organolithium Addition | R-Li (e.g., n-BuLi), then H₃O⁺ | 1-(3-(Oxetan-3-yl)phenyl)alkanol |
| Hydride Reduction | NaBH₄ or LiAlH₄, then workup | (3-(Oxetan-3-yl)phenyl)methanol |
Condensation reactions provide powerful methods for carbon-carbon bond formation, extending the carbon skeleton of the molecule.
Aldol (B89426) Condensation: As an aldehyde lacking α-hydrogens, this compound cannot self-condense via an enolate mechanism. However, it can act as an electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with another enolizable aldehyde or ketone. This reaction, typically base-catalyzed, would produce a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound.
Wittig Reaction: The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3-(1-vinylphenyl)oxetane. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the substituents on the ylide. organic-chemistry.orgstackexchange.com Unstabilized ylides tend to produce Z-alkenes, while stabilized ylides favor the formation of E-alkenes. organic-chemistry.org
Knoevenagel Condensation: This condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com The reaction typically proceeds via nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product. wikipedia.orgthermofisher.com For example, condensation with malononitrile (B47326) would produce 2-((3-(oxetan-3-yl)phenyl)methylene)malononitrile. When malonic acid is used in the presence of pyridine (Doebner modification), the reaction is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org
Table 2: Condensation Reactions
| Reaction Type | Reagent(s) | Intermediate/Product Class |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z'), Weak Base | α,β-Unsaturated Compound |
| Crossed-Aldol Condensation | Enolizable Ketone/Aldehyde, Base | β-Hydroxy Carbonyl / α,β-Unsaturated Carbonyl |
The aldehyde group exists in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde functionality can be oxidized to the corresponding carboxylic acid, 3-(oxetan-3-yl)benzoic acid. smolecule.com This transformation can be accomplished using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or Pinnick oxidation conditions (sodium chlorite, NaClO₂). smolecule.com
Reduction: As detailed in section 3.1.1, the reduction of the aldehyde group to a primary alcohol, (3-(oxetan-3-yl)phenyl)methanol, is a common and high-yielding reaction. smolecule.com This is typically performed with hydride reagents like NaBH₄ or LiAlH₄. smolecule.com
Table 3: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄ or NaClO₂ | 3-(Oxetan-3-yl)benzoic acid |
| Reduction | NaBH₄ or LiAlH₄ | (3-(Oxetan-3-yl)phenyl)methanol |
Reactions Involving the Oxetane Ring System
The oxetane ring, a four-membered ether, possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions under certain conditions, particularly with acid catalysis or strong nucleophiles. thieme-connect.denih.gov
While more stable than epoxides, the oxetane ring can be opened by various nucleophiles, leading to 1,3-disubstituted propane derivatives. These reactions often require activation, such as acidic or basic conditions, or heating. thieme-connect.de
Reaction with Thiols: Thiols can act as nucleophiles to open the oxetane ring. For instance, studies on related 3-substituted oxetanes have shown that they can react with thiols to yield the corresponding ring-opened thioethers. acs.org The reaction involves the nucleophilic attack of the thiolate anion on one of the ring carbons adjacent to the oxygen, leading to a 3-hydroxypropyl sulfide (B99878) derivative. The prevalence of ring-opening can increase with higher concentrations of the thiol nucleophile. thieme-connect.de
Reaction with Amines: Amines can also serve as nucleophiles for ring-opening, though conditions may need to be tailored. researchgate.net The reaction would yield a 1,3-amino alcohol. The reactivity is influenced by the nucleophilicity of the amine and the steric environment of the oxetane ring.
Reaction with Alcohols: Alcohols are generally weaker nucleophiles, and their reaction to open the oxetane ring typically requires acid catalysis (see section 3.2.2). Under such conditions, the alcohol attacks a ring carbon to form a 3-hydroxypropyl ether.
Table 4: Nucleophilic Ring-Opening of the Oxetane Ring
| Nucleophile | General Product Structure |
|---|---|
| Thiols (R-SH) | 3-(Alkyl/Arylthio)-1-(3-(hydroxymethyl)phenyl)propan-1-ol |
| Amines (R₂NH) | 3-(Dialkyl/Alkylamino)-1-(3-(hydroxymethyl)phenyl)propan-1-ol |
| Alcohols (R-OH) | 3-Alkoxy-1-(3-(hydroxymethyl)phenyl)propan-1-ol* |
*Product structure assumes concurrent reduction or prior reaction of the aldehyde group, as ring-opening conditions can be harsh. The exact product depends on the reaction sequence.
The oxetane ring is readily activated by electrophiles, particularly Lewis and Brønsted acids. beilstein-journals.org The acid coordinates to the ring oxygen, making the ring carbons significantly more electrophilic and prone to attack by even weak nucleophiles. nih.gov
Research on structurally similar 3-aryloxetanols has demonstrated that Lewis acids like boron trifluoride (BF₃) or indium triflate (In(OTf)₃) can catalyze intramolecular ring-opening reactions. nih.govbeilstein-journals.org For example, a Brønsted acid such as bistriflimide (Tf₂NH) can catalyze the reaction of an oxetanol with a diol, where the acid activates the oxetane for intermolecular attack, followed by an intramolecular ring-opening cyclization to form a 1,4-dioxane. nih.gov In the context of this compound, treatment with a strong acid in the presence of a nucleophile (e.g., water, alcohol) would facilitate the opening of the ring to produce a 1,3-diol or its corresponding ether derivative.
Table 5: Electrophilic Ring-Opening Reactions
| Catalyst Type | Example Catalyst(s) | Mechanism |
|---|---|---|
| Brønsted Acid | Tf₂NH | Protonation of ring oxygen, followed by nucleophilic attack. |
| Lewis Acid | BF₃, In(OTf)₃ | Coordination to ring oxygen, followed by nucleophilic attack. |
Rearrangement Reactions Involving the Oxetane Ring
The strained four-membered oxetane ring in this compound is susceptible to various rearrangement reactions, often triggered by acidic or thermal conditions. These transformations can lead to the formation of more stable five- or six-membered heterocyclic systems. For instance, in the presence of a Lewis acid, the oxetane ring can be activated, facilitating an intramolecular ring-opening followed by rearrangement. beilstein-journals.org
One notable rearrangement is the conversion of oxetane-containing compounds into other heterocyclic structures. For example, derivatives of oxetan-3-one have been shown to rearrange into isoxazoles. acs.org This process is proposed to proceed through a strained oxetene intermediate, which subsequently undergoes ring opening and dehydration. acs.org While this specific reaction does not start with this compound itself, it highlights the inherent reactivity of the oxetane-3-one substructure, which is closely related.
Furthermore, skeletal reorganizations of oxetanes have been reported to yield dihydroquinolines, demonstrating the utility of the oxetane moiety as a precursor to more complex heterocyclic scaffolds. beilstein-journals.org These rearrangements often proceed through intermediates where the oxetane ring is opened, followed by cyclization to form a new ring system. beilstein-journals.orgbeilstein-journals.org
| Starting Material Analogue | Reagent/Condition | Product Type | Reference |
| 3-(Nitromethylene)oxetanes | iPr2EtN in THF | Isoxazole-4-carboxaldehydes | acs.org |
| Oxetane-tethered sulphonamides | Indium triflate, heat | 1,2-Dihydroquinolines | beilstein-journals.org |
| 3-Aryloxetan-3-ols | Lewis Acid (BF3) | 2,3-Dihydrobenzofurans | beilstein-journals.org |
Stability Considerations of the Oxetane Moiety under Varying Reaction Conditions
The stability of the oxetane ring in this compound is a critical factor in its synthetic utility. The ring possesses significant strain energy, making it more reactive than larger cyclic ethers like tetrahydrofuran. beilstein-journals.org However, it is generally more stable than the highly strained three-membered epoxide ring. beilstein-journals.orgbeilstein-journals.org
The oxetane ring's stability is highly dependent on the reaction conditions:
Acidic Conditions: The oxetane ring is prone to ring-opening reactions in the presence of Brønsted or Lewis acids. beilstein-journals.orgthieme-connect.de The oxygen atom can be protonated or coordinated to a Lewis acid, which activates the C-O bonds towards nucleophilic attack. This reactivity is harnessed in various synthetic transformations but also limits the use of strongly acidic conditions when preservation of the oxetane ring is desired.
Basic Conditions: The oxetane ring is generally stable under basic conditions. thieme-connect.de This allows for a wide range of reactions to be performed on the aldehyde group without affecting the oxetane moiety. For example, reactions involving strong bases for deprotonation at positions alpha to other functional groups can often be performed chemoselectively.
Reductive and Oxidative Conditions: The oxetane ring is stable to many common reducing and oxidizing agents. beilstein-journals.org This stability allows for selective transformations of the aldehyde group, such as reduction to an alcohol or oxidation to a carboxylic acid, while leaving the oxetane ring intact. However, very strong oxidizing agents can potentially lead to degradation. youtube.com
Thermal Stability: The thermal stability of the oxetane ring is generally good, but at elevated temperatures, rearrangement or decomposition can occur, particularly in the presence of catalysts. beilstein-journals.org
The introduction of substituents on the oxetane ring can also influence its stability, with substitution patterns affecting the ring's puckering and strain. acs.org
Chemoselectivity and Regioselectivity in Dual-Functionalized Systems
The presence of both an aldehyde and an oxetane group in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, many reactions can be directed to occur selectively at either the aldehyde or the oxetane.
Reactions at the Aldehyde: Standard carbonyl chemistry, such as Wittig reactions, Grignard additions, and reductive aminations, can often be performed selectively on the aldehyde group without affecting the relatively stable oxetane ring under neutral or basic conditions. beilstein-journals.orgnih.gov For example, the reductive amination of oxetan-3-one with various amines proceeds efficiently, highlighting the compatibility of the oxetane ring with these conditions. thieme-connect.de
Reactions at the Oxetane: Ring-opening of the oxetane can be achieved chemoselectively in the presence of the aldehyde by using specific reagents, typically Lewis or Brønsted acids, that preferentially activate the oxetane oxygen. beilstein-journals.orgbeilstein-journals.org
Regioselectivity becomes important when the oxetane ring is opened. In unsymmetrically substituted oxetanes, a nucleophile can attack either of the two alpha-carbons. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. In the context of 3-substituted oxetanes, Lewis acid-catalyzed ring-opening reactions often proceed via an S_N1-like mechanism, where the formation of a more stable tertiary carbocation intermediate directs the regioselectivity of the nucleophilic attack. beilstein-journals.org
For instance, in the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition to form oxetanes, the regioselectivity is often high when reacting with electron-rich alkenes. mdpi.comresearchgate.net The reaction of benzaldehyde with 2,3-dihydrofuran, for example, shows high regioselectivity. mdpi.comresearchgate.net
Stereochemical Control and Diastereoselectivity in Reactions
Reactions involving this compound can lead to the formation of new stereocenters, making stereochemical control a crucial aspect of its chemistry.
When the aldehyde group undergoes a nucleophilic addition, a new stereocenter is created at the benzylic position. The facial selectivity of this attack can be influenced by chiral reagents or catalysts.
More complex stereochemical outcomes arise from reactions that involve the oxetane ring. For example, in the Paternò-Büchi reaction, the formation of the oxetane ring can result in multiple stereoisomers. The diastereoselectivity of this reaction is highly dependent on the nature of the reactants and the reaction conditions. mdpi.comresearchgate.netresearchgate.net The reaction of benzaldehyde with furan derivatives has been shown to proceed with high diastereoselectivity, which is often explained by the relative stability of the biradical intermediates formed during the reaction. researchgate.net
Furthermore, the development of enantioselective Paternò-Büchi reactions using chiral catalysts has enabled the synthesis of oxetanes with high enantiomeric excess. beilstein-journals.org This highlights the potential for controlling the absolute stereochemistry in reactions involving the formation of the oxetane ring.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is fundamental to predicting and controlling its reactivity.
Paternò-Büchi Reaction: The mechanism of the Paternò-Büchi reaction, which forms oxetanes via a [2+2] photocycloaddition, has been extensively studied. researchgate.netresearchgate.netresearchgate.net The reaction typically proceeds from the triplet excited state of the carbonyl compound, which adds to the ground-state alkene to form a 1,4-biradical intermediate. researchgate.netresearchgate.net The stability of this biradical intermediate often dictates the regioselectivity of the cycloaddition. researchgate.netresearchgate.net Subsequent spin inversion and ring closure yield the oxetane product. In some cases, particularly with electron-rich alkenes, an electron transfer mechanism may operate. mdpi.comresearchgate.net
Lewis Acid-Catalyzed Ring-Opening: The mechanism of Lewis acid-catalyzed ring-opening of oxetanes generally involves coordination of the Lewis acid to the oxetane oxygen, weakening the C-O bonds. beilstein-journals.orgbeilstein-journals.org This is often followed by cleavage of one of the C-O bonds to form a carbocationic intermediate, which is then trapped by a nucleophile. beilstein-journals.org In the case of 3-substituted oxetan-3-ols, an S_N1-type mechanism is often proposed, proceeding through a tertiary carbocation. beilstein-journals.org Computational studies, such as DFT calculations, have been employed to elucidate the stabilities of intermediates and transition states in these rearrangements. researchgate.net
Design Principles for New Oxetane-Benzaldehyde Derivatives
The oxetane ring is a key feature in the design of new derivatives, primarily due to its unique physicochemical properties. acs.orgnih.gov It is often employed as a bioisostere—a substituent that retains the essential biological activity of the group it replaces while offering improved characteristics. Specifically, the oxetane motif can serve as a replacement for gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.orgthieme-connect.denih.gov This substitution can lead to several advantages:
Improved Physicochemical Properties: Incorporating an oxetane ring can enhance aqueous solubility and metabolic stability while reducing lipophilicity. acs.org These are critical parameters in drug design for improving a compound's pharmacokinetic profile.
Enhanced Hydrogen Bonding: Oxetanes are effective hydrogen bond acceptors, a property that can be crucial for molecular recognition and binding to biological targets. acs.orgnih.govacs.org
Structural Rigidity and Novelty: The strained four-membered ring introduces conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation. acs.orgnih.gov It also provides access to novel areas of chemical space. rsc.org
The benzaldehyde portion of the molecule offers a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups to probe structure-activity relationships.
Synthesis of Substituted this compound Analogues
The synthesis of analogues can be approached by modifying the three principal components of the molecule: the aromatic ring, the oxetane ring, and the aldehyde group.
Introducing substituents onto the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. This can be achieved through various synthetic routes, including standard electrophilic aromatic substitution or by employing cross-coupling reactions on a halogenated precursor. For instance, a Suzuki cross-coupling reaction could be performed on a bromo-substituted analogue to introduce new aryl or heteroaryl groups. nih.gov
| Target Modification | Potential Synthetic Method | Precursor Example | Purpose of Modification |
|---|---|---|---|
| Introduction of an alkyl or aryl group | Suzuki or Stille Cross-Coupling | 3-Bromo-5-(oxetan-3-yl)benzaldehyde | Modulate lipophilicity and steric bulk |
| Introduction of an amino group | Buchwald-Hartwig Amination | 3-Bromo-5-(oxetan-3-yl)benzaldehyde | Introduce a hydrogen bond donor/basic center |
| Introduction of a nitro group | Nitration (e.g., with HNO₃/H₂SO₄) | This compound | Provide an electron-withdrawing group; precursor for an amino group |
| Introduction of a halogen | Halogenation (e.g., with NBS/Br₂) | This compound | Modulate electronic properties; handle for further coupling reactions |
While modifications to the oxetane ring of the pre-formed this compound are challenging, analogues with functionalized oxetane rings are typically synthesized from different starting materials. A key area of interest is the creation of spirocyclic systems, where the oxetane ring is part of a spiro-junction. acs.orgnih.govrsc.org These three-dimensional structures are valuable for exploring new areas of chemical space. rsc.org
One of the most prominent methods for constructing oxetane rings, including spirocyclic ones, is the Paternò–Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound (like an aldehyde or ketone) and an alkene. rsc.orgbeilstein-journals.org The synthesis of functionalized spirocyclic oxetanes can be achieved through photochemical reactions involving cyclic ketones and various alkenes. rsc.orgrsc.org
| Reaction Type | Reactants | Resulting Structure Type | Reference |
|---|---|---|---|
| Paternò–Büchi Reaction | Cyclic Ketone + Maleic Acid Derivative | Functionalized Spirocyclic Oxetane | rsc.orgrsc.org |
| Alcohol C-H Functionalization | Cyclic Alcohol + Vinyl Sulfonium Salt | Spirocyclic Oxetane | acs.orgnih.gov |
| Addition/Substitution Cascade | Isatin Derivative + Oxetane Precursor | Spirooxindole Oxetane | beilstein-journals.org |
The aldehyde group is highly reactive and serves as a linchpin for diversification. Standard organic transformations can convert it into a wide array of other functional groups, each imparting new chemical properties to the molecule.
Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate. nih.gov This introduces an acidic site capable of forming salts or participating in hydrogen bonding as a donor and acceptor.
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields a primary alcohol. This transformation replaces the electrophilic carbonyl with a nucleophilic hydroxyl group.
Reductive Amination: Reaction with an amine in the presence of a reducing agent produces a secondary or tertiary amine, introducing a basic center into the molecule.
Oxidative Amidation: The aldehyde can be directly converted to an amide by reacting with an amine in the presence of an oxidant, a valuable transformation for creating stable, neutral linkers. researchgate.net
Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene, allowing for chain extension and the introduction of new functionalities.
| Reaction | Reagent(s) | Product Functional Group | Change in Property |
|---|---|---|---|
| Oxidation | KMnO₄, PCC | Carboxylic Acid (-COOH) | Adds acidity, H-bond donor/acceptor |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | Adds nucleophilicity, H-bond donor |
| Oxidative Amidation | Amine, Oxidant | Amide (-CONH-R) | Creates stable, neutral linker |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) | Carbon chain extension |
| Grignard/Organolithium Addition | R-MgBr or R-Li | Secondary Alcohol (-CH(OH)R) | Adds a new substituent and a chiral center |
Structure-Reactivity Relationships within the this compound Chemical Space
The reactivity of any analogue within this chemical space is a direct consequence of its structure.
Aromatic Ring Substituents: The electronic nature of substituents on the benzene (B151609) ring directly impacts the reactivity of the aldehyde. Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) decrease its reactivity towards nucleophiles.
Oxetane Ring Influence: The oxetane ring itself, being a polar, hydrogen-bond accepting moiety, can influence intermolecular interactions and the molecule's solvation properties. acs.org This can affect reaction rates and equilibria in solution. While generally stable, the ring's inherent strain makes it susceptible to ring-opening reactions under certain acidic or basic conditions, a reactivity that can be exploited in synthetic design. acs.orgbeilstein-journals.orgnih.gov
The Aldehyde and its Derivatives: The functional group at this position dictates the primary chemical character of the molecule. An aldehyde is an electrophile. beilstein-journals.org Converting it to a carboxylic acid introduces acidic properties, while conversion to an alcohol or amine introduces nucleophilic and/or basic properties. nih.gov An amide derivative provides a stable, relatively inert group that can participate in hydrogen bonding. researchgate.net These changes fundamentally alter how the molecule will interact with other reagents and its environment.
Role As a Versatile Synthetic Building Block for Complex Chemical Architectures
Utilization of 3-(Oxetan-3-yl)benzaldehyde in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. The aldehyde functionality of this compound makes it an ideal candidate for participation in several well-established MCRs, such as the Ugi and Passerini reactions, which are widely used for the synthesis of peptidomimetics and other biologically relevant molecules. wikipedia.orgwikipedia.orgnih.gov
In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.orgnih.gov The incorporation of this compound into this reaction would introduce the oxetane (B1205548) moiety into the final product, offering a pathway to novel compounds with potential applications in medicinal chemistry. The oxetane ring can serve as a metabolically stable bioisostere for other functional groups. acs.org
Similarly, the Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The use of this compound in this reaction would result in products bearing the oxetane group at the α-position. The general schemes for these reactions are depicted below.
Table 1: Potential Multicomponent Reactions Involving this compound
| Reaction Name | Reactants | General Product Structure |
| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with an oxetane substituent |
| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide with an oxetane substituent |
While specific examples utilizing this compound in these MCRs are not extensively documented, the broad substrate scope of these reactions suggests its compatibility. Research has demonstrated the use of oxetane-tethered benzaldehydes in chiral phosphoric acid-catalyzed multicomponent reactions to synthesize complex heterocyclic structures like tetrahydroisoquinolines, highlighting the feasibility of incorporating such oxetane-containing aldehydes in MCRs. researchgate.net
Precursor for the Synthesis of Heterocyclic Scaffolds
The unique chemical properties of the oxetane ring make this compound a valuable precursor for the synthesis of a variety of heterocyclic scaffolds. nih.gov The strained four-membered ring can undergo ring-opening or ring-expansion reactions under appropriate conditions, providing access to larger and more complex heterocyclic systems. researchgate.netnih.gov
For instance, the reaction of oxetanes with α-imino carbenes, generated in situ from N-sulfonyl-1,2,3-triazoles, can lead to the formation of tetrahydrofurans through a formal [1+4] condensation. nih.gov Applying this methodology to this compound could yield substituted tetrahydrofurans, where the benzaldehyde (B42025) moiety can be further functionalized.
Furthermore, the oxetane ring can act as a directing group or a reactive partner in intramolecular cyclizations. The aldehyde group can be transformed into various functional groups that can then react with the oxetane ring, leading to the formation of fused or spirocyclic heterocyclic systems. nih.gov For example, conversion of the aldehyde to an amine followed by intramolecular ring opening of the oxetane could lead to the formation of azetidine- or pyrrolidine-containing heterocycles.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Potential Product |
| Ring Expansion | Tetrahydrofuran derivatives |
| Intramolecular Cyclization | Fused or spirocyclic nitrogen-containing heterocycles |
Integration into Macrocyclic and Polymeric Structures
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of macrocycles and polymers. The aldehyde group provides a handle for condensation reactions, while the oxetane ring can participate in ring-opening polymerization.
Macrocyclization can be achieved by reacting this compound with other bifunctional molecules. For instance, the aldehyde can be used in imine-forming reactions to create macrocyclic structures. nih.gov The oxetane moiety can also be incorporated into peptide macrocycles, where it can act as a stabilizing element. The use of a bisbromo-oxetane to staple a peptide's secondary structure has been reported, suggesting that the oxetane unit can be a valuable component in the design of constrained macrocycles. nih.gov
In the realm of polymer chemistry, this compound can be utilized in the synthesis of functional polymers. The aldehyde group can be used for post-polymerization modification of existing polymers, or it can be a key functional group in the synthesis of novel polymers through reactions like the Wittig reaction or aldol (B89426) condensation. Concurrently, the oxetane ring can undergo cationic ring-opening polymerization to form polyethers, resulting in a polymer backbone with pendant benzaldehyde groups. dntb.gov.ua These pendant groups can then be further functionalized to tailor the polymer's properties.
Table 3: Potential Applications in Macrocyclic and Polymeric Synthesis
| Structure Type | Synthetic Strategy |
| Macrocycles | Imine condensation; Incorporation into peptide backbones |
| Polymers | Ring-opening polymerization of the oxetane ring; Polycondensation involving the aldehyde group |
Application in Chiral Synthesis and Stereoselective Transformations
The aldehyde functionality of this compound is a prime site for stereoselective transformations, allowing for the synthesis of chiral molecules. Asymmetric nucleophilic additions to the aldehyde can generate chiral secondary alcohols with high enantiomeric excess. A well-established method for this is the catalytic asymmetric addition of diethylzinc (B1219324) to benzaldehyde derivatives, which often employs chiral ligands to control the stereochemical outcome. cnr.itmdpi.com
Furthermore, stereoselective aldol reactions involving substituted benzaldehydes are a cornerstone of organic synthesis for creating carbon-carbon bonds with controlled stereochemistry. nih.govresearchgate.net this compound can serve as the electrophilic partner in such reactions, reacting with enolates or their equivalents under the influence of chiral catalysts or auxiliaries to produce chiral β-hydroxy ketones.
The oxetane ring itself can also be a source of chirality. Asymmetric desymmetrization of prochiral oxetanes has been shown to be an effective strategy for the synthesis of chiral heterocycles. nsf.gov While this compound itself is not prochiral at the oxetane ring, its derivatives could be designed to undergo such transformations. The synthesis of chiral oxetanols via iridium-catalyzed reductive coupling of oxetanone with allylic acetates further demonstrates the accessibility of chiral oxetane-containing building blocks. nih.gov
Table 4: Potential Stereoselective Transformations
| Reaction Type | Chiral Product |
| Asymmetric Diethylzinc Addition | Chiral secondary alcohol |
| Stereoselective Aldol Reaction | Chiral β-hydroxy ketone |
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. The necessary research findings, data tables, and detailed analyses for this compound have not been published in the sources accessed.
Advanced Spectroscopic and Analytical Methodologies in Research on 3 Oxetan 3 Yl Benzaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Mechanistic Insights (e.g., 2D-NMR, Variable Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(oxetan-3-yl)benzaldehyde. Standard one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton (CHO), the aromatic protons on the benzene (B151609) ring, and the non-equivalent methylene (B1212753) (CH₂) protons of the oxetane (B1205548) ring. The aldehyde proton typically appears as a singlet at a significantly downfield chemical shift (around 10 ppm) due to the deshielding effect of the carbonyl group. docbrown.info The aromatic protons would present a complex splitting pattern in the aromatic region (approximately 7.5-8.0 ppm), characteristic of a 1,3-disubstituted benzene ring. docbrown.infooxinst.com The oxetane ring protons would appear further upfield.
¹³C NMR: The carbon spectrum would show a characteristic resonance for the carbonyl carbon of the aldehyde at a very downfield position (around 190 ppm). rsc.org Resonances for the aromatic carbons and the carbons of the oxetane ring would appear at their respective characteristic chemical shifts. rsc.org
To resolve ambiguities in signal assignment and gain deeper structural insights, advanced NMR techniques are employed:
2D-NMR Spectroscopy: Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between protons on the benzene ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, definitively linking the oxetane substituent to the correct position (C3) on the benzaldehyde (B42025) core.
Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the conformational dynamics of the molecule, such as the rotation around the bond connecting the oxetane ring to the phenyl ring. By recording spectra at different temperatures, it is possible to study the energy barriers between different conformational isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on analogous structures. Actual experimental values may vary.
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aldehyde Proton (CHO) | ~9.9 - 10.1 | Singlet, highly deshielded. docbrown.info |
| Aromatic Protons (Ar-H) | ~7.5 - 8.0 | Complex multiplet pattern for 1,3-disubstitution. oxinst.com |
| Oxetane Protons (CH, CH₂) | ~4.5 - 5.0 | Multiplets corresponding to the oxetane ring protons. |
| Carbonyl Carbon (C=O) | ~192 - 194 | Characteristic downfield shift for an aldehyde. rsc.org |
| Aromatic Carbons (Ar-C) | ~125 - 140 | Multiple signals for the six benzene ring carbons. rsc.org |
| Oxetane Carbons (C-O, C-C) | ~35 - 75 | Signals for the carbon atoms within the oxetane ring. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 0.001 Da), which allows for the determination of a unique molecular formula. semanticscholar.org
For this compound (C₁₀H₁₀O₂), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule with minimal fragmentation. semanticscholar.org
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, confirming the presence of the benzaldehyde and oxetane moieties.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₂ |
| Calculated Exact Mass [M+H]⁺ | 163.0754 |
| Ionization Technique | Electrospray Ionization (ESI) |
| Expected Result | The experimentally measured mass should match the calculated mass to within 5 ppm. semanticscholar.org |
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.gov This technique yields a three-dimensional map of electron density, from which the precise positions of atoms can be determined.
For this compound, an X-ray crystal structure would provide:
Unambiguous Confirmation: Absolute confirmation of the connectivity and constitution of the molecule.
Precise Geometric Parameters: Highly accurate measurements of bond lengths, bond angles, and torsion angles. nih.govrsc.org
Conformational Analysis: The preferred conformation of the molecule in the crystal lattice, including the relative orientation of the oxetane ring with respect to the phenyl group.
Intermolecular Interactions: Detailed insights into how the molecules pack in the solid state, revealing non-covalent interactions such as C–H⋯O hydrogen bonds, π–π stacking, and other van der Waals forces that stabilize the crystal structure. nih.govrsc.org
The analysis of these interactions is crucial for understanding the physical properties of the solid material. rsc.org
Table 3: Structural Information Obtainable from X-ray Crystallography
| Structural Feature | Type of Information Provided |
|---|---|
| Molecular Geometry | Bond lengths (Å), bond angles (°), torsion angles (°). nih.gov |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. nih.gov |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c). nih.gov |
| Unit Cell Dimensions | Lengths of a, b, c axes (Å) and angles α, β, γ (°). |
| Intermolecular Forces | Identification and geometry of hydrogen bonds, π-stacking, etc. rsc.org |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research
Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A common approach is reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). sielc.com A UV detector can be used for quantification, set to a wavelength where the benzaldehyde chromophore absorbs strongly. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. researchgate.net The sample is vaporized and separated based on its boiling point and interactions with a capillary column. rsc.org The separated components then enter a mass spectrometer, which acts as a detector, providing both retention time and a mass spectrum for each peak. This allows for the identification of the target compound as well as any impurities or byproducts. lcms.cz
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC sielc.com | Column | Reverse-phase C18, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water | |
| Detection | UV-Vis at ~254 nm | |
| GC-MS rsc.orglcms.cz | Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium | |
| Oven Program | Temperature ramp, e.g., 100 °C to 300 °C at 10 °C/min |
Application of Spectroscopic Methods for Investigating Reaction Kinetics and Mechanisms
The synthesis and subsequent reactions of this compound can be studied in detail by applying spectroscopic methods to monitor reaction progress and identify intermediates.
Reaction Monitoring: Chromatographic techniques are frequently used to follow the kinetics of a reaction. rsc.org By taking small aliquots from the reaction mixture at specific time intervals and analyzing them by HPLC or GC, one can plot the concentration of the reactant (this compound) and the product(s) versus time. This data is used to determine the reaction rate, order, and rate constant. rsc.org
Q & A
Basic: What are the established synthetic pathways for preparing 3-(oxetan-3-yl)benzaldehyde in laboratory settings?
Answer:
The synthesis of this compound typically involves cross-coupling reactions to introduce the oxetane moiety to the benzaldehyde core. Key methods include:
- Suzuki-Miyaura Coupling : Using a brominated benzaldehyde precursor and an oxetane-containing boronic acid under palladium catalysis .
- Nucleophilic Substitution : Reacting 3-bromobenzaldehyde with an oxetane-derived nucleophile (e.g., oxetan-3-yl lithium) in anhydrous tetrahydrofuran (THF) .
- Oxidation of Alcohols : Oxidation of 3-(oxetan-3-yl)benzyl alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ for the aldehyde group .
- Mass Spectrometry : Molecular ion peak at m/z 162.1 (C₁₀H₁₀O₂) with fragmentation patterns indicating loss of the oxetane ring .
Advanced: How does the oxetane ring influence the electronic and steric properties of this compound in nucleophilic addition reactions?
Answer:
The oxetane ring introduces:
- Steric Hindrance : The three-membered ring creates spatial constraints, slowing reactions with bulky nucleophiles (e.g., Grignard reagents). Optimize by using smaller nucleophiles (e.g., cyanide) or elevated temperatures .
- Electronic Effects : The oxygen atom in the oxetane exerts a mild electron-withdrawing effect, polarizing the aldehyde group and enhancing electrophilicity. This can accelerate reactions with nucleophiles like hydrazines .
Advanced: What strategies can mitigate low yields in the catalytic oxidation of 3-(oxetan-3-yl)benzyl alcohol to the corresponding aldehyde?
Answer:
Low yields often result from over-oxidation to carboxylic acids or catalyst poisoning. Mitigation strategies include:
- Catalyst Selection : Use PCC or Dess-Martin periodinane for selective oxidation, avoiding harsh agents like KMnO₄ .
- Solvent Optimization : Anhydrous dichloromethane (DCM) minimizes side reactions .
- Temperature Control : Maintain reactions at 0–5°C to suppress over-oxidation .
Advanced: How can researchers resolve discrepancies in reported reaction kinetics for this compound in condensation reactions?
Answer:
Discrepancies may arise from solvent polarity, catalyst loading, or impurities. To resolve:
- Standardize Conditions : Replicate experiments using anhydrous solvents (e.g., DMF) and controlled catalyst ratios .
- Kinetic Profiling : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates .
- Computational Validation : Compare experimental data with density functional theory (DFT) calculations for transition-state energetics .
Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be identified and removed?
Answer:
- Impurities :
- Unreacted 3-bromobenzaldehyde (detected via GC-MS retention time).
- Over-oxidation products (e.g., 3-(oxetan-3-yl)benzoic acid, identified by TLC Rf values) .
- Purification :
- Column chromatography using silica gel and ethyl acetate/hexane eluent.
- Recrystallization from ethanol/water mixtures .
Advanced: What computational chemistry approaches are suitable for predicting the reactivity of this compound in complex reaction systems?
Answer:
- DFT Calculations : Model transition states for nucleophilic additions or cycloadditions to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways in polar aprotic solvents like DMSO .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values) with experimental reaction rates .
Basic: What are the stability considerations for this compound under various storage conditions, and how should it be handled to prevent degradation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
